

Spectroscopic Characterization of 6-Bromopyren-1-ol: A Technical and Practical Guide

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Compound of Interest

Compound Name: 6-Bromopyren-1-ol

CAS No.: 114562-65-1

Cat. No.: B566251

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Abstract

6-Bromopyren-1-ol is a functionalized polycyclic aromatic hydrocarbon (PAH) derived from pyrene. As with any specialized chemical entity intended for research, materials science, or drug development, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the foundational data for molecular identity and integrity. This guide offers a detailed exploration of the expected spectroscopic data for **6-Bromopyren-1-ol**, grounded in fundamental principles and comparative analysis with related pyrene derivatives.^{[1][2][3][4]} It is designed to serve as a practical reference for researchers, enabling them to predict, acquire, and interpret the spectroscopic fingerprint of this molecule.

Molecular Structure and Physicochemical Properties

6-Bromopyren-1-ol (C₁₆H₉BrO) is a derivative of pyrene featuring two key substituents: a hydroxyl (-OH) group at the 1-position and a bromine (-Br) atom at the 6-position.^[5] These modifications significantly influence the molecule's electronic properties, solubility, and

reactivity compared to the parent pyrene. The precise location of these functional groups is critical to its function and requires definitive spectroscopic verification.

Table 1: Physicochemical Properties of **6-Bromopyren-1-ol**[5]

Property	Value	Source
IUPAC Name	6-bromopyren-1-ol	PubChem
Molecular Formula	C ₁₆ H ₉ BrO	PubChem
Molecular Weight	297.14 g/mol	PubChem
Exact Mass	295.98368 Da	PubChem
CAS Number	114562-65-1	PubChem

To facilitate spectral interpretation, a standard numbering system for the pyrene core is essential. The diagram below illustrates the structure of **6-Bromopyren-1-ol** with IUPAC numbering.

Caption: Molecular structure of **6-Bromopyren-1-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For **6-Bromopyren-1-ol**, both ¹H and ¹³C NMR are required to confirm the substitution pattern on the pyrene core.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will be characterized by signals in the aromatic region and a distinct signal for the hydroxyl proton. The electron-donating hydroxyl group and the electron-withdrawing bromine atom will influence the chemical shifts of the seven aromatic protons.[6] Protons nearer to the hydroxyl group are expected to be shielded (shifted upfield), while those near the bromine atom will be deshielded (shifted downfield).

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in DMSO-d₆)

Proton	Predicted Shift (ppm)	Multiplicity	Rationale
OH	9.5 - 10.5	Singlet (broad)	Phenolic proton, exchangeable. Shift is concentration and temperature dependent.
H-2, H-10	7.8 - 8.2	Doublet	Ortho to the -OH group, shielded relative to other pyrene protons.
H-3, H-9	7.9 - 8.3	Doublet	Meta to the -OH group.
H-4, H-5, H-8	8.0 - 8.5	Multiplet	Complex region with multiple overlapping signals.
H-7	8.4 - 8.8	Doublet	Ortho to the -Br group, expected to be the most deshielded proton.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will display 16 distinct signals corresponding to each carbon atom in the molecule. The chemical shifts provide insight into the electronic environment of each carbon.

Table 3: Predicted ^{13}C NMR Chemical Shifts (in DMSO- d_6)

Carbon	Predicted Shift (ppm)	Rationale
C1	150 - 155	Carbon attached to -OH, significantly deshielded.
C6	115 - 120	Carbon attached to -Br, shielded by the "heavy atom effect".
Quaternary Carbons	125 - 135	Carbons at ring junctions, typically weaker signals.
CH Carbons	120 - 130	Aromatic carbons bearing a hydrogen atom.[7]

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures data is reproducible and accurate.

- **Sample Preparation:** Dissolve 5-10 mg of **6-Bromopyren-1-ol** in ~0.6 mL of a deuterated solvent (e.g., DMSO- d_6) in a standard 5 mm NMR tube. Causality: DMSO- d_6 is chosen for its ability to solubilize the compound and to slow the chemical exchange of the phenolic -OH proton, allowing for its observation.
- **Instrument Setup:** Use a spectrometer operating at a frequency of 400 MHz or higher for better signal dispersion.
- **^1H NMR Acquisition:** Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.[8]
- **^{13}C NMR Acquisition:** Acquire the spectrum using a standard pulse program with proton decoupling. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ^{13}C .[8]
- **Data Processing:** Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (DMSO at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a characteristic "fingerprint."

Predicted IR Absorption Bands

The IR spectrum of **6-Bromopyren-1-ol** is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale
3200 - 3600 (broad)	O-H Stretch	Phenol (-OH)	The broadness of this peak is a direct result of intermolecular hydrogen bonding. ^[9] ^[10]
3000 - 3100	C-H Stretch	Aromatic (Ar-H)	Characteristic of sp ² hybridized C-H bonds in the pyrene core. ^[11]
1450 - 1600	C=C Stretch	Aromatic Ring	Multiple sharp bands are expected in this region, forming part of the molecule's fingerprint.
~1200	C-O Stretch	Phenol (Ar-O)	Strong absorption confirming the hydroxyl group's attachment to the aromatic ring.
500 - 600	C-Br Stretch	Bromoalkane (Ar-Br)	This absorption is in the far-IR region and confirms the presence of the bromine substituent.

Experimental Protocol for IR Data Acquisition (ATR Method)

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

- **Sample Application:** Place a small amount of the solid **6-Bromopyren-1-ol** sample directly onto the ATR crystal.
- **Data Acquisition:** Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum over the range of 4000-400 cm^{-1} .
- **Data Analysis:** The resulting spectrum of transmittance or absorbance versus wavenumber is compared against the predicted values for verification. **Causality:** The ATR method is preferred for its simplicity, speed, and minimal sample preparation compared to traditional KBr pellet methods.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is used to determine the molecular weight and elemental composition.

Predicted Mass Spectrum (Electron Ionization)

The electron ionization (EI) mass spectrum of **6-Bromopyren-1-ol** will have a distinct and informative pattern.

Table 5: Predicted Key Ions in the Mass Spectrum

m/z Value	Ion	Rationale
296 & 298	$[M]^+$	Molecular Ion Peak: The presence of two peaks of nearly equal intensity (approx. 1:1 ratio) is the definitive signature of a monobrominated compound, corresponding to the natural isotopic abundance of ^{79}Br and ^{81}Br . [12] [13] [14]
217	$[M-\text{Br}]^+$	Fragment Ion: Represents the loss of the bromine radical from the molecular ion.
189	$[M-\text{Br}-\text{CO}]^+$	Fragment Ion: Subsequent loss of carbon monoxide from the $[M-\text{Br}]^+$ fragment, characteristic of phenols.

Experimental Protocol for MS Data Acquisition (GC-MS)

- **Sample Preparation:** Prepare a dilute solution of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
- **GC Separation:** Inject the solution into a Gas Chromatograph (GC) equipped with a suitable column (e.g., a nonpolar column like DB-5) to separate the analyte from any impurities. The GC oven temperature program should be optimized to ensure good peak shape.
- **Ionization:** As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV for EI).
- **Mass Analysis:** The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio, and a spectrum is generated. Causality: GC-MS is an excellent method as it provides both the retention time (a measure of purity) and the mass spectrum (for structural identification) in a single experiment.

Conclusion

The structural integrity of **6-Bromopyren-1-ol** can be rigorously established through a multi-technique spectroscopic approach. The predicted NMR data will confirm the unique proton and carbon environments created by the specific substitution pattern. IR spectroscopy will verify the presence of the critical hydroxyl and aromatic functionalities, while mass spectrometry will provide unambiguous confirmation of the molecular weight and the presence of a single bromine atom. This guide provides the theoretical foundation and practical protocols necessary for researchers to confidently characterize **6-Bromopyren-1-ol**, ensuring the quality and validity of their scientific investigations.

References

- PubChem. 1-Bromopyrene. National Center for Biotechnology Information. [\[Link\]](#)
- Pearson. Describe the 1H NMR spectrum you would expect for each of the following compounds. Pearson Education. [\[Link\]](#)
- PubChem. **6-Bromopyren-1-ol**. National Center for Biotechnology Information. [\[Link\]](#)
- NIST. 1-Bromopyrene. National Institute of Standards and Technology. [\[Link\]](#)
- Doc Brown's Chemistry. Infrared spectrum of 1-bromobutane. [\[Link\]](#)
- eCampusOntario Pressbooks. 29.6 Infrared (IR) Spectroscopy. [\[Link\]](#)
- Illinois State University. Infrared Spectroscopy. [\[Link\]](#)
- SpectraBase. 1-Bromopyrene. [\[Link\]](#)
- YouTube. Bromo pattern in Mass Spectrometry. [\[Link\]](#)
- National Institutes of Health. Integrated Approach to Interaction Studies of Pyrene Derivatives with Bovine Serum Albumin: Insights from Theory and Experiment. [\[Link\]](#)
- MDPI. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies. [\[Link\]](#)

- Google Patents.
- ACS Publications. Synthesis and Spectroscopic Investigation of Aggregation through Cooperative π - π and C-H...O Interactions in a Novel Pyrene Octaaldehyde Derivative. [\[Link\]](#)
- University of Arizona. Mass spectral interpretation. [\[Link\]](#)
- Royal Society of Chemistry. Structural and spectroscopic characterization of pyrene derived carbon nano dots: a single-particle level analysis. [\[Link\]](#)
- Organic Syntheses. Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde. [\[Link\]](#)
- Oregon State University. ^{13}C NMR Chemical Shift. [\[Link\]](#)
- YouTube. mass spectrum & fragmentation of 1-bromobutane. [\[Link\]](#)
- ResearchGate. Diagrams summarizing the spectroscopic values determined for the pyrene derivatives 1-3. [\[Link\]](#)
- MDPI. A Complete ^1H and ^{13}C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [\[Link\]](#)

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Sources

1. Integrated Approach to Interaction Studies of Pyrene Derivatives with Bovine Serum Albumin: Insights from Theory and Experiment - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
2. mdpi.com [mdpi.com]
3. pubs.acs.org [pubs.acs.org]
4. Structural and spectroscopic characterization of pyrene derived carbon nano dots: a single-particle level analysis - Nanoscale (RSC Publishing) [pubs.rsc.org]

- [5. 6-Bromopyren-1-ol | C16H9BrO | CID 50999158 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [6. Describe the 1H NMR spectrum you would expect for each of the fol... | Study Prep in Pearson+ \[pearson.com\]](#)
- [7. 13C NMR Chemical Shift \[sites.science.oregonstate.edu\]](#)
- [8. mdpi.com \[mdpi.com\]](#)
- [9. 29.6 Infrared \(IR\) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry \[ecampusontario.pressbooks.pub\]](#)
- [10. bpb-us-w2.wpmucdn.com \[bpb-us-w2.wpmucdn.com\]](#)
- [11. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes \[docbrown.info\]](#)
- [12. youtube.com \[youtube.com\]](#)
- [13. asdlib.org \[asdlib.org\]](#)
- [14. youtube.com \[youtube.com\]](#)
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